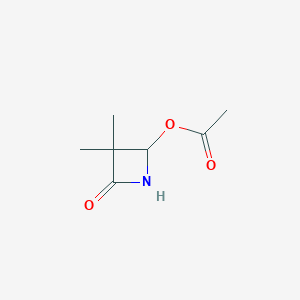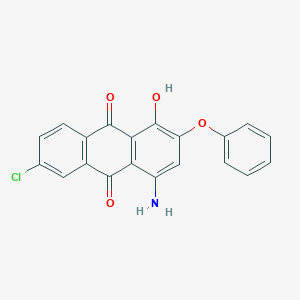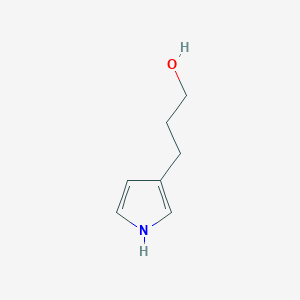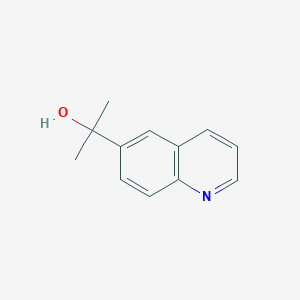
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a β-lactam ring, which is a key structural feature in many biologically active molecules, including antibiotics. The presence of the acetoxy group at the 4-position and the dimethyl groups at the 3-position contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-4-oxoazetidin-2-yl) acetate can be achieved through various methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-2-oxobutanoic acid with acetic anhydride in the presence of a base can yield the desired azetidinone . Another method involves the Reformatsky reaction, where the β-lactam ring is formed through the reaction of ethyl 4-bromo-3-oxopentanoate with a suitable nucleophile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy group can be replaced by other nucleophiles under suitable conditions.
Ring-Opening Reactions: The β-lactam ring can be opened through nucleophilic attack, leading to the formation of acyclic products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases such as triethylamine and sodium hydride are often used to facilitate the reactions.
Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted azetidinones can be obtained.
Ring-Opened Products: The ring-opening reactions can yield acyclic amides and other derivatives.
Applications De Recherche Scientifique
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including β-lactam antibiotics.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (3,3-dimethyl-4-oxoazetidin-2-yl) acetate involves its reactivity towards nucleophiles, leading to the formation of various products. The β-lactam ring is particularly reactive, making it a target for nucleophilic attack. This reactivity is exploited in the synthesis of β-lactam antibiotics, where the compound acts as a precursor .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylazetidin-2-one: Lacks the acetoxy group, making it less reactive in substitution reactions.
4-Acetoxyazetidin-2-one: Similar structure but without the dimethyl groups, affecting its steric properties and reactivity.
Uniqueness
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate is unique due to the presence of both the acetoxy and dimethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate |
InChI |
InChI=1S/C7H11NO3/c1-4(9)11-6-7(2,3)5(10)8-6/h6H,1-3H3,(H,8,10) |
Clé InChI |
WQNXKULTSRGJDY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C(=O)N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[5,1-b]thiazol-7-amine, N-butyl-3-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B8655275.png)
![4-[2-(Hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B8655281.png)

![5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B8655286.png)






![Ethyl 3-[2-(aminosulfonyl)anilino]-3-oxopropanoate](/img/structure/B8655344.png)



